molecular formula C8H4Cl3F3OSi B12550503 Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane CAS No. 865485-87-6

Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane

Cat. No.: B12550503
CAS No.: 865485-87-6
M. Wt: 307.6 g/mol
InChI Key: GLGBZQCHVOXGRJ-UHFFFAOYSA-N
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Description

Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane is a chemical compound with the molecular formula C8H4Cl3F3OSi It is a silane derivative that contains a trifluoroethenyl group attached to a phenyl ring, which is further bonded to a silicon atom through an oxygen linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane typically involves the reaction of 4-(trifluoroethenyl)phenol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. A common method involves the use of a base such as pyridine to facilitate the reaction. The general reaction scheme is as follows:

4-(trifluoroethenyl)phenol+trichlorosilaneTrichloro4-[(trifluoroethenyl)oxy]phenylsilane+HCl\text{4-(trifluoroethenyl)phenol} + \text{trichlorosilane} \rightarrow \text{this compound} + \text{HCl} 4-(trifluoroethenyl)phenol+trichlorosilane→Trichloro4-[(trifluoroethenyl)oxy]phenylsilane+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Polymerization: The trifluoroethenyl group can participate in polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Polymerization: Radical initiators or catalysts.

Major Products Formed

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Various substituted silanes depending on the nucleophile used.

    Polymerization: Polymers with trifluoroethenyl groups incorporated into the backbone.

Scientific Research Applications

Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.

    Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty polymers and coatings with unique properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane involves its reactivity with various nucleophiles and its ability to form stable bonds with silicon. The trifluoroethenyl group provides unique electronic properties that can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Trichlorophenylsilane: Similar structure but lacks the trifluoroethenyl group.

    Trichlorosilane: Contains silicon bonded to three chlorine atoms but lacks the phenyl and trifluoroethenyl groups.

    Triethoxy{4-(trifluoromethyl)phenyl}silane: Contains ethoxy groups instead of chlorine and a trifluoromethyl group instead of trifluoroethenyl.

Uniqueness

Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane is unique due to the presence of the trifluoroethenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high chemical resistance and stability.

Properties

CAS No.

865485-87-6

Molecular Formula

C8H4Cl3F3OSi

Molecular Weight

307.6 g/mol

IUPAC Name

trichloro-[4-(1,2,2-trifluoroethenoxy)phenyl]silane

InChI

InChI=1S/C8H4Cl3F3OSi/c9-16(10,11)6-3-1-5(2-4-6)15-8(14)7(12)13/h1-4H

InChI Key

GLGBZQCHVOXGRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=C(F)F)F)[Si](Cl)(Cl)Cl

Origin of Product

United States

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